molecular formula C12H11FN2O2 B1481670 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile CAS No. 2098026-27-6

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile

Cat. No.: B1481670
CAS No.: 2098026-27-6
M. Wt: 234.23 g/mol
InChI Key: CYBDUAXFYWRKIC-UHFFFAOYSA-N
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Description

The compound “3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile” belongs to a class of compounds known as 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones . These compounds have been synthesized and evaluated for their anticonvulsant and hypnotic effects .


Synthesis Analysis

The synthesis of these compounds involves the creation of a series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones . The specific synthesis process for “this compound” is not detailed in the available sources.


Molecular Structure Analysis

The molecular structure of these compounds includes a 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core, with various substitutions at the 7-position . The specific molecular structure of “this compound” is not provided in the available sources.

Scientific Research Applications

Catalytic Asymmetric Reactions

  • The benzoxazepine core, similar to 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile, plays a significant role in catalytic asymmetric reactions. These reactions, involving chiral phosphoric acids and Ag(I) catalysts, are used for the synthesis of various dibenzo[b,f][1,4]oxazepine derivatives (Munck et al., 2018).

Synthesis of Tetrasubstituted C‒F Stereocenters

  • Organocatalytic asymmetric Mannich reactions of fluorooxindoles with dibenzo[b,f][1,4]oxazepines, related to the core structure of our compound of interest, have been developed. These reactions yield chiral tetrasubstituted C‒F stereocenters, essential in medicinal chemistry (Li et al., 2019).

Process Development for Kinase Inhibitors

  • The benzoxazepine core is a key component in several kinase inhibitors. Research on process development and scale-up of benzoxazepine-containing kinase inhibitors highlights the importance of this core in medicinal chemistry (Naganathan et al., 2015).

Solid Support Synthesis

  • Efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones using solid support synthesis involves the SNAr methodology, demonstrating the versatility and high purity of products derived from benzoxazepine cores (Ouyang et al., 1999).

Synthesis of Anticonvulsant and Hypnotic Agents

  • 7-Substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, structurally related to our compound of interest, have been synthesized and evaluated for their anticonvulsant and hypnotic effects. This research underlines the potential therapeutic applications of benzoxazepine derivatives (Deng et al., 2011).

Ugi Reaction for Tetrahydrobenzoxazepines

  • The Ugi reaction, involving salicylaldehydes and protected 1,2-amino alcohols, is used for the convergent synthesis of 2,3-dihydrobenzo[f][1,4]oxazepines. This method highlights the synthetic accessibility of benzoxazepine derivatives (Banfi et al., 2013).

Synthesis of Benzoxazepine-Fluorouracil Derivatives

  • Novel synthesis processes have been developed for combining benzoxazepine with fluorouracil moieties. These derivatives have shown potential as antiproliferative agents in cancer research (Saniger et al., 2003).

Biomass-Involved Synthesis of N-Heterocycles

  • Biomass-derived methods have been employed for the synthesis of benzo-fused N-heterocycles, including dibenzo[b,e][1,4]oxazepin-11(5H)-ones, showcasing an environmentally friendly approach to accessing benzoxazepine derivatives (Zhang et al., 2015).

Fluorinated Azomethine Ylide Synthesis

  • Fluorinated azomethine ylides have been synthesized using a domino reaction involving difluorocarbene, highlighting the versatility of benzoxazepine derivatives in organic synthesis (Novikov et al., 2003).

Mechanism of Action

Target of Action

Similar compounds have been evaluated as anticonvulsant agents , suggesting that they may interact with targets involved in neuronal signaling.

Mode of Action

Related compounds have shown anticonvulsant activities , which typically involve modulation of ion channels or neurotransmitter systems in the brain.

Result of Action

Related compounds have been reported to exhibit anticonvulsant effects , which may involve reducing neuronal excitability or modulating synaptic transmission.

Biochemical Analysis

Biochemical Properties

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been shown to interact with various enzymes, including Traf2- and Nck-interacting protein kinase (TNIK), which is a downstream signal protein of the Wnt/β-catenin pathway . The compound acts as a selective inhibitor of TNIK, thereby influencing the signaling pathways involved in cell proliferation and migration. Additionally, it interacts with other biomolecules such as proteins and receptors, modulating their activities and contributing to its therapeutic effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has demonstrated significant anticonvulsant activities in maximal electroshock (MES) tests, indicating its potential in modulating neuronal activity . Furthermore, it has shown the ability to increase pentobarbital-induced sleep duration, suggesting its impact on the central nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of TNIK, binding to the kinase and preventing its activity . This inhibition leads to the suppression of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and migration. Additionally, the compound’s interaction with other enzymes and receptors contributes to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Long-term studies have indicated that it continues to exhibit its therapeutic effects without significant degradation, making it a promising candidate for further development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant anticonvulsant and hypnotic effects . At higher doses, it may cause adverse effects such as neurotoxicity . The median effective dose (ED50) for its anticonvulsant activity has been determined to be 19.0 mg/kg, while higher doses significantly increase the duration of pentobarbital-induced sleep .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its overall pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently absorbed and distributed throughout the body, reaching various tissues where it exerts its effects . Its interaction with transporters ensures its proper localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, including the cytoplasm and nucleus, where it interacts with its target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring its proper function within the cell .

Properties

IUPAC Name

3-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBDUAXFYWRKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)CC#N)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile

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